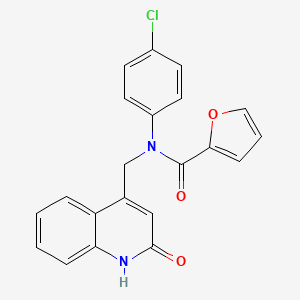
Bis(2,3-epoxy-2-methylpropyl) ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-epoxy-2-methylpropyl) ether: is an organic compound with the molecular formula C8H14O3. It is a di-epoxy compound, meaning it contains two epoxy groups per molecule. This compound is known for its applications in reducing the viscosity of epoxide compositions and is used in various polymerization processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bis(2,3-epoxy-2-methylpropyl) ether typically involves the reaction of epichlorohydrin with a suitable diol under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final di-epoxy compound .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using epichlorohydrin and diols in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,3-epoxy-2-methylpropyl) ether undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2,3-epoxy-2-methylpropyl) ether is used in the synthesis of various polymers and resins. It acts as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting materials .
Biology and Medicine: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to reduce viscosity makes it valuable in formulating high-performance materials .
Mecanismo De Acción
The mechanism of action of bis(2,3-epoxy-2-methylpropyl) ether involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks in polymers. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are primarily those of nucleophilic substitution and addition .
Comparación Con Compuestos Similares
Bisphenol A diglycidyl ether: Another di-epoxy compound used in epoxy resin formulations.
Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether: Similar in structure but with an ethylene glycol backbone.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to reduce viscosity and form stable cross-linked networks makes it particularly valuable in various industrial applications .
Propiedades
Número CAS |
7487-28-7 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane |
InChI |
InChI=1S/C8H14O3/c1-7(5-10-7)3-9-4-8(2)6-11-8/h3-6H2,1-2H3 |
Clave InChI |
FPFZKFZYQYTAHO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CO1)COCC2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



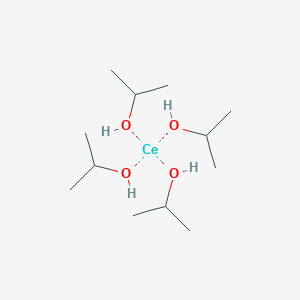
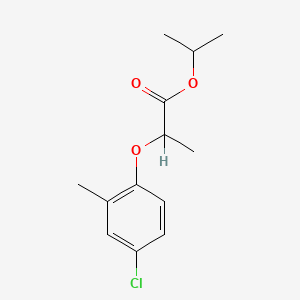
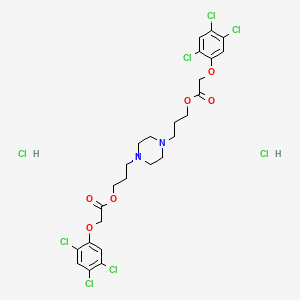


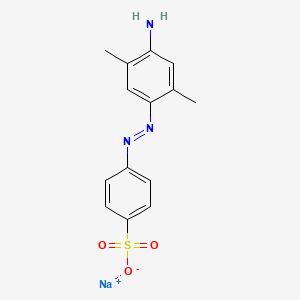


![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)
![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)

